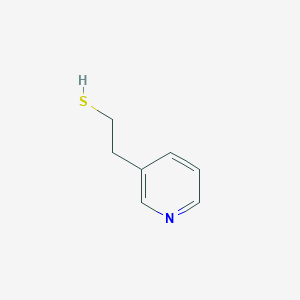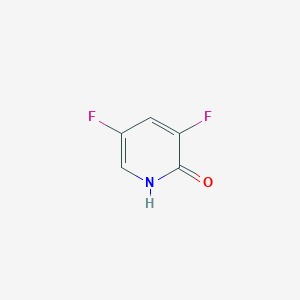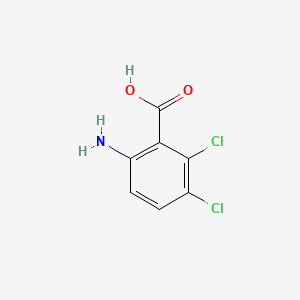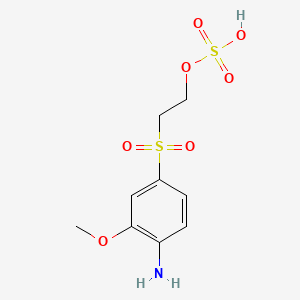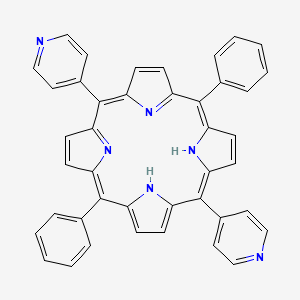
5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine
Vue d'ensemble
Description
5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine (DPyP) is a synthetic porphyrin . It has been used in the fabrication of a metallic cobalt nanoparticle-implanted graphene oxide nanohybrid (GO-Co-DPyP) .
Synthesis Analysis
The synthesis of DPyP involves the implantation of metallic cobalt nanoparticles in graphene oxide (GO). This process results in a stronger interaction between GO and DPyP, which enlarges the included angle between DPyP and GO .Molecular Structure Analysis
The molecular formula of DPyP is C44H28N6O4, and it has a molecular weight of 704.73 . The structure of DPyP includes two phenyl groups and two pyridyl groups attached to a porphyrin core .Chemical Reactions Analysis
DPyP has been used in photocatalytic reactions for hydrogen evolution. The GO-Co-DPyP nanohybrid showed higher photocatalytic activity for hydrogen evolution, which was about two times higher than that of Co2+ implanted in the GO .Applications De Recherche Scientifique
1. Photocatalytic Hydrogen Evolution
- Application Summary: DPyP is used in the fabrication of a novel cobalt-implanted pyridylporphyrin/graphene oxide nanohybrid (GO-Co-DPyP) for enhanced photocatalytic hydrogen evolution .
- Methods of Application: Metallic cobalt nanoparticles (Co NPs) are implanted in the graphene oxide (GO), creating a stronger interaction between GO and DPyP . This process enlarges the included angle between DPyP and GO, which is beneficial for light absorption and photo-induced electron transfer .
- Results: The photocatalytic activity for hydrogen evolution over the nanohybrid was investigated. It was found that higher activity over the GO-Co-DPyP nanohybrid was obtained, which was about two times higher than that of Co 2+ implanted in the GO (GO-Co 2+ -DPyP) .
2. Synthesis of Metal-Mediated Supramolecular Assemblies
- Application Summary: DPyP is used in the synthesis of novel trans-A2B2 porphyrins bearing 4-pyridyl groups at 5- and 15-meso-positions .
- Methods of Application: The porphyrins were reacted with transition metals (Mn II, Co II and Zn II) under solvothermal conditions that led to the generation of coordination polymers (CPs) .
- Results: The CPs were characterized by single crystal X-ray diffraction studies, manifesting the influence of the substituents on their structural patterns . Different CPs exhibited different structures, such as 1D double chain structure, 3D framework with large hexagonal channels, 2D square-grid type architecture, and 1D zigzag polymeric chain structures .
3. Electron Transfer Mechanism
- Application Summary: DPyP is used in the study of electron transfer mechanisms in photocatalytic hydrogen evolution .
- Methods of Application: The electron transfer mechanism for hydrogen evolution was clarified using fluorescence spectra and photoelectronic spectra .
- Results: This study provided some theoretical and experimental basis for the assembly and photocatalytic performance of graphene oxide-based composites by interfacial modification .
4. Synthesis of Porphyrin Metallacycles
- Application Summary: DPyP is used as a building block in the metal-mediated self-assembling of supramolecular structures .
- Methods of Application: The reaction between 5-(4-pyridyl)dipyrrylmethane and aromatic aldehydes affords meso-arylsubstituted trans-A2B2 di(4-pyridyl)porphyrins .
- Results: The reaction between Re(CO5)Br and porphyrins gives very insoluble materials, hampering their complete characterization .
5. Synthesis of Thienyl Porphyrin
- Application Summary: DPyP is used in the synthesis of 5,15-di(4’-pyridyl)-10,20-di(thienyl) porphyrin (DPyDThP) .
- Methods of Application: The synthesis involves the reaction between 5-(4-pyridyl)dipyrrylmethane and aromatic aldehydes .
- Results: The compounds are fully characterized by NMR spectroscopy and mass spectrometry. The absorbance and emission studies of the porphyrins have been conducted, revealing the effect of the substituents at the 10,20-positions on the optical properties of the compounds .
6. Bioactive Molecule Research
- Application Summary: DPyP is used as a biochemical reagent in life science research .
- Methods of Application: The specific methods of application can vary greatly depending on the exact nature of the research being conducted .
- Results: The results obtained can also vary greatly depending on the research, but DPyP is often used due to its unique properties and potential applications in various fields .
Orientations Futures
The study of DPyP in the context of photocatalytic hydrogen evolution provides some theoretical and experimental basis for the assembly and photocatalytic performance of GO-based composites by interfacial modification . This suggests potential future directions in the development of efficient photocatalysts for hydrogen production.
Propriétés
IUPAC Name |
10,20-diphenyl-5,15-dipyridin-4-yl-21,22-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-15-35(45-31)41(29-19-23-43-24-20-29)37-17-13-33(47-37)40(28-9-5-2-6-10-28)34-14-18-38(48-34)42(30-21-25-44-26-22-30)36-16-12-32(39)46-36/h1-26,45,47H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZMPMUVAUHIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=CC=C8)C9=CC=NC=C9)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514255 | |
| Record name | 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,20-Diphenyl-5,15-dipyridin-4-yl-21,22-dihydroporphyrin | |
CAS RN |
71410-72-5 | |
| Record name | 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



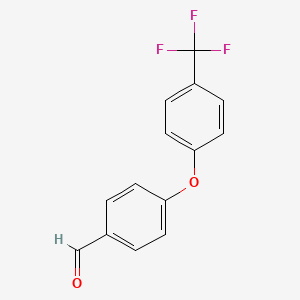
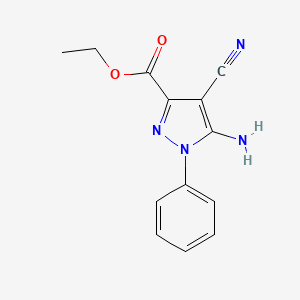
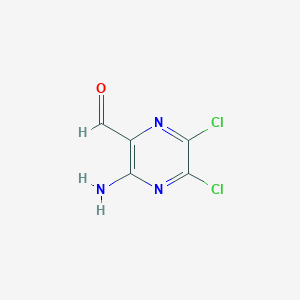
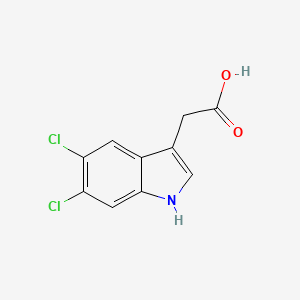
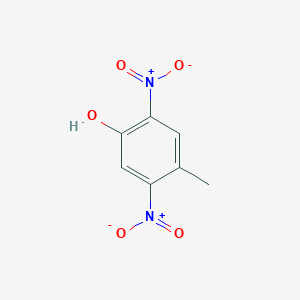
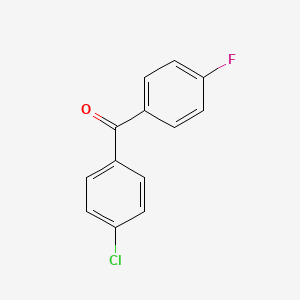
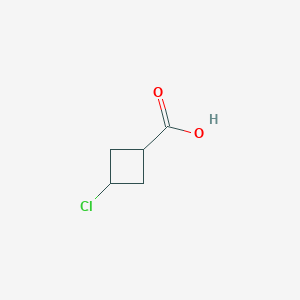

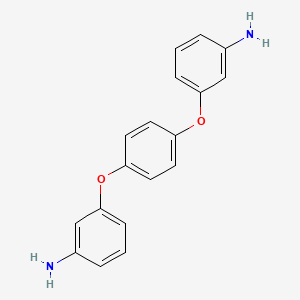
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
